Pss-octa((3-propylglycidylether)dimethy&

Catalog No.
S1785906
CAS No.
136864-48-7
M.F
C64H136O36Si16
M. Wt
1931.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-octa((3-propylglycidylether)dimethy&

CAS Number

136864-48-7

Product Name

Pss-octa((3-propylglycidylether)dimethy&

IUPAC Name

[3,5,7,9,11,13,15-heptakis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C64H136O36Si16

Molecular Weight

1931.1 g/mol

InChI

InChI=1S/C64H136O36Si16/c1-101(2,33-17-25-65-41-57-49-73-57)81-109-89-110(82-102(3,4)34-18-26-66-42-58-50-74-58)92-113(85-105(9,10)37-21-29-69-45-61-53-77-61)94-111(90-109,83-103(5,6)35-19-27-67-43-59-51-75-59)96-115(87-107(13,14)39-23-31-71-47-63-55-79-63)97-112(91-109,84-104(7,8)36-20-28-68-44-60-52-76-60)95-114(93-110,86-106(11,12)38-22-30-70-46-62-54-78-62)99-116(98-113,100-115)88-108(15,16)40-24-32-72-48-64-56-80-64/h57-64H,17-56H2,1-16H3

InChI Key

HCMVSVWSKGFMKX-UHFFFAOYSA-N

SMILES

CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCCOCC7CO7)O[Si](C)(C)CCCOCC8CO8)O[Si](C)(C)CCCOCC9CO9)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1

Pss-octa((3-propylglycidylether)dimethy& is a complex siloxane compound characterized by its unique structure, which includes multiple propyl glycidyl ether units. The empirical formula for this compound is C64H136O36Si16\text{C}_{64}\text{H}_{136}\text{O}_{36}\text{Si}_{16}, and it has a molecular weight of approximately 1931.11 g/mol . This compound is notable for its potential applications in various fields, including materials science and biomedicine, due to its unique chemical properties and structural characteristics.

The chemical reactivity of Pss-octa((3-propylglycidylether)dimethy& primarily involves polymerization processes. The glycidyl ether functionality can undergo ring-opening reactions, leading to the formation of polyether networks. Additionally, the presence of siloxane groups allows for cross-linking reactions, which can enhance the mechanical properties and thermal stability of the resulting materials. These reactions are typically facilitated by catalysts or under specific conditions such as heat or UV light.

The synthesis of Pss-octa((3-propylglycidylether)dimethy& typically involves several steps:

  • Preparation of Propyl Glycidyl Ether: This can be achieved through the reaction of propylene oxide with alcohols or other nucleophiles.
  • Polymerization: The glycidyl ether units are then polymerized using various methods such as ring-opening polymerization or condensation reactions, often facilitated by catalysts.
  • Siloxane Integration: Finally, siloxane groups are introduced through hydrolysis and condensation reactions involving silanes or siloxanes.

These methods allow for control over the molecular weight and structure of the final product, enabling customization for specific applications .

Interaction studies involving Pss-octa((3-propylglycidylether)dimethy& focus on its compatibility with other materials and biological systems. These studies often assess:

  • Mechanical Interactions: Evaluating how this compound interacts with other polymers or substrates under stress.
  • Biological Interactions: Investigating how cells respond to materials made from this compound, including cytotoxicity tests and biocompatibility assessments.

Such studies are crucial for determining the safety and efficacy of this compound in practical applications.

Pss-octa((3-propylglycidylether)dimethy& shares similarities with several other compounds, particularly those containing glycidyl ether functionalities or siloxane structures. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Allyl Glycidyl EtherContains allyl group; reactive epoxideKnown for high reactivity with oxidizing agents
Polyglycidyl EtherPolymerized glycidyl ether unitsVersatile in forming hydrogels
Dimethyl SiloxaneSiloxane backbone with methyl groupsExcellent thermal stability
3-GlycidyloxypropyltrimethoxysilaneGlycidyl ether attached to a silaneUsed in adhesion applications

Pss-octa((3-propylglycidylether)dimethy& is unique due to its specific combination of multiple propyl glycidyl ether units and siloxane linkages, which may offer distinct properties not found in simpler analogs. Its complex structure allows for tailored functionalities that can be exploited in advanced material formulations .

Pss-octa((3-propylglycidylether)dimethy& represents a sophisticated polyhedral oligomeric silsesquioxane compound with the molecular formula C64H136O36Si16 and a molecular weight of 1931.11 grams per mole [15] [16]. This hybrid organic-inorganic molecule exhibits a complex three-dimensional architecture centered around a rigid silsesquioxane cage framework decorated with eight glycidyl ether-terminated dimethylsiloxy substituents [15] . The compound maintains the Chemical Abstracts Service registry number 136864-48-7, confirming its unique chemical identity within the broader family of functionalized silsesquioxanes [16] [18].

The molecular structure encompasses a total of sixteen silicon atoms, with eight silicon atoms forming the central polyhedral cage and an additional eight silicon atoms incorporated within the pendant dimethylsiloxy groups [15] [16]. This arrangement creates a highly organized three-dimensional framework where each vertex of the central cage supports a reactive glycidyl ether functionality through a dimethylsiloxy-propyl linker system [15] . The systematic nomenclature reflects the octasubstituted nature of the compound, where all eight vertices of the silsesquioxane cage bear identical functional groups [16] .

Silsesquioxane Cage Architecture

The central core of Pss-octa((3-propylglycidylether)dimethy& consists of a polyhedral oligomeric silsesquioxane cage with the general formula Si8O12, representing the most thermodynamically stable configuration among silsesquioxane structures [1] [2]. This cubic framework, designated as a T8 cage in silsesquioxane nomenclature, exhibits octahedral symmetry with eight silicon atoms positioned at the vertices of a cube-like polyhedron [1] [4]. Each silicon atom within the cage maintains tetrahedral coordination through bonding to three bridging oxygen atoms and one organic substituent [1] [2].

The silsesquioxane cage architecture demonstrates remarkable structural precision with silicon-silicon distances of approximately 0.5 nanometers and silicon-oxygen bond lengths ranging from 1.55 to 1.65 angstroms [1] [23]. The silicon-oxygen-silicon bond angles within the cage structure span 145 to 152 degrees, representing a deviation from ideal tetrahedral geometry that accommodates the three-dimensional cage formation [1]. This geometric arrangement creates a rigid inorganic framework that serves as a nanoscale platform for the attachment of organic functional groups [2] [4].

The cage structure exhibits exceptional thermal and chemical stability due to the strong silicon-oxygen bonds that comprise the polyhedral framework [2] [4]. The twelve silicon-oxygen bonds forming the cage create a robust three-dimensional network that maintains structural integrity under elevated temperatures and chemical stress [1] [2]. This stability derives from the fully condensed nature of the silsesquioxane structure, where all silicon atoms achieve complete coordination through the formation of silicon-oxygen-silicon linkages [1] [4].

Research has demonstrated that the polyhedral oligomeric silsesquioxane cage possesses nanoscopic dimensions with an overall cage diameter ranging from 1.0 to 1.5 nanometers [23] [24]. The compact nature of the cage structure combined with its symmetric geometry creates unique opportunities for the development of precisely defined molecular architectures [2] [4]. The cage serves as both a structural foundation and a reactive platform for the attachment of functional organic groups at each of the eight vertices [1] [2].

Glycidyl Ether Functional Groups

The glycidyl ether functional groups in Pss-octa((3-propylglycidylether)dimethy& provide the compound with its characteristic reactivity and application potential [9] [10]. Each of the eight pendant chains terminates in a glycidyl ether moiety containing the reactive epoxide functionality, represented by the three-membered oxirane ring structure [9] [13]. The glycidyl ether groups are connected to the central silsesquioxane cage through a dimethylsiloxy-propyl linker system, creating a well-defined spatial arrangement of reactive sites [15] .

The epoxide rings within the glycidyl ether groups exhibit exceptional reactivity due to the inherent ring strain associated with the three-membered cyclic structure [9] [10]. This high reactivity enables the compound to participate in ring-opening reactions with various nucleophiles, including amines, thiols, and hydroxyl-containing compounds [9] [10]. The propyl spacer groups provide sufficient flexibility to allow the epoxide rings to adopt favorable conformations for reaction while maintaining the overall structural integrity of the molecule [13] .

Spectroscopic analysis reveals that the glycidyl ether groups maintain their structural integrity within the compound, with characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy [10] [28]. The preservation of epoxide functionality is critical for the compound's utility in cross-linking reactions and polymer modification applications [10] [14]. The spatial distribution of eight glycidyl ether groups around the silsesquioxane cage creates a highly reactive molecular platform capable of forming extensive cross-linked networks [14] .

The molecular architecture positions the glycidyl ether groups at a distance of approximately 1.5 nanometers from the cage center, based on typical bond lengths and the propyl linker dimensions [23]. This positioning ensures that the reactive epoxide sites are accessible for chemical reactions while preventing steric hindrance between adjacent functional groups [9] [13]. The systematic arrangement of glycidyl ether groups provides predictable reactivity patterns and enables controlled modification of the compound's properties [10] [14].

Molecular Weight and Size Considerations

Pss-octa((3-propylglycidylether)dimethy& exhibits a precisely defined molecular weight of 1931.11 grams per mole, reflecting the contributions of all constituent atoms within the complex molecular structure [15] [16] [18]. This molecular weight places the compound within the range of large organic molecules while maintaining the discrete, well-defined nature characteristic of polyhedral oligomeric silsesquioxanes [15] [16]. The substantial molecular weight results from the combination of the inorganic silsesquioxane cage and eight pendant organic chains, each containing multiple carbon, hydrogen, oxygen, and silicon atoms [15] .

The molecular dimensions of the compound span approximately 2 to 3 nanometers overall, with the central silsesquioxane cage contributing 0.5 to 0.7 nanometers to the core diameter [23] [24]. The pendant glycidyl ether chains extend radially from the cage vertices, creating a roughly spherical molecular envelope with well-defined boundaries [23]. This size range positions the compound at the interface between small molecules and nanoparticles, providing unique properties that derive from both molecular precision and nanoscale dimensions [22] [24].

The density of Pss-octa((3-propylglycidylether)dimethy& measures 1.150 grams per milliliter at 25 degrees Celsius, indicating a compact molecular packing arrangement [18]. The refractive index of 1.459 reflects the compound's optical properties and confirms the presence of both organic and inorganic components within the molecular structure [18]. These physical properties support the compound's utility in applications requiring precise control over molecular dimensions and optical characteristics [18].

Size distribution analysis reveals that polyhedral oligomeric silsesquioxanes typically exhibit narrow molecular weight distributions due to their discrete molecular nature [35] [36]. Unlike polymeric materials that display broad molecular weight distributions, Pss-octa((3-propylglycidylether)dimethy& maintains a defined molecular structure with consistent dimensions across all molecules within a sample [35] [36]. This uniformity enables predictable material properties and reproducible performance in applications requiring molecular-level precision [22] [35].

PropertyValueUnitsReference
Molecular Weight1931.11g/mol [15] [16] [18]
Density1.150g/mL at 25°C [18]
Refractive Index1.459n20/D [18]
Overall Molecular Size2-3nm [23] [24]
Cage Core Diameter0.5-0.7nm [1] [23]
Si-Si Distance0.5nm [23]

Structural Variations and Isomeric Forms

The structural complexity of Pss-octa((3-propylglycidylether)dimethy& allows for potential variations in molecular configuration, although the compound maintains a well-defined primary structure [25] [27]. The octahedral symmetry of the central silsesquioxane cage provides eight equivalent positions for functional group attachment, resulting in a single major structural isomer when all positions bear identical substituents [1] [25]. However, conformational variations may occur due to the flexibility of the propyl linker chains and the rotational freedom around silicon-carbon bonds [25] [27].

Research on silsesquioxane structures has identified that cage architectures can exist in multiple geometric arrangements depending on the number of silicon atoms and the pattern of ring formation [25] [27]. The T8 configuration represents the most stable arrangement for octasilsesquioxanes, with alternative structures such as T10 and T12 cages requiring different synthetic conditions and exhibiting distinct properties [25] [27]. The preference for the T8 cage structure in Pss-octa((3-propylglycidylether)dimethy& reflects the thermodynamic stability of this particular geometric arrangement [1] [25].

Conformational analysis reveals that the pendant glycidyl ether chains can adopt various spatial orientations while maintaining attachment to the central cage [24] [28]. The dimethylsiloxy groups provide rotational flexibility that allows the glycidyl ether termini to access different conformations without disrupting the cage structure [28]. This conformational freedom influences the compound's reactivity patterns and its ability to interact with other molecules in solution or solid-state applications [24] [28].

The potential for stereochemical variations exists within the glycidyl ether groups, as each epoxide ring represents a chiral center [9] [21]. However, the synthetic methods typically employed for compound preparation result in racemic mixtures at the epoxide centers, creating a statistical distribution of stereoisomers [9] [21]. The influence of these stereochemical variations on the overall properties of the compound remains an area of ongoing investigation [21].

Structural FeatureDescriptionVariabilityReference
Cage GeometryOctahedral T8 configurationSingle stable form [1] [25]
Substituent PatternOctasubstituted with identical groupsNo positional isomers [15] [25]
Chain ConformationFlexible propyl linkersMultiple conformations [24] [28]
Epoxide StereochemistryChiral centers at epoxide ringsRacemic mixture [9] [21]
Cage SymmetryOh point groupHigh symmetry maintained [1] [25]

Corner-capping reactions represent a fundamental approach for the synthesis of functionalized silsesquioxane derivatives, particularly for the preparation of polyhedral oligomeric silsesquioxanes with controlled substitution patterns [1]. These reactions involve the selective addition of organosilicon reagents to open-cage silsesquioxane precursors, enabling the introduction of specific functional groups while maintaining the structural integrity of the silsesquioxane framework.

The mechanism of corner-capping proceeds through nucleophilic substitution reactions where trisilanol precursors react with chlorosilanes or other reactive silicon species [2]. The process typically involves the formation of intermediate silanol-siloxane complexes, followed by condensation reactions that result in the closure of the cage structure. Research has demonstrated that sterically hindered substituents play a crucial role in determining reaction selectivity and yield [3].

Optimized reaction conditions for corner-capping have been extensively studied, with temperature ranges of 25-80°C proving most effective for different substrate combinations [1] [4]. The choice of solvent significantly influences reaction outcomes, with tetrahydrofuran, methanol, and toluene emerging as preferred media depending on the specific reactants employed. Catalyst selection is equally critical, with both acid and base catalysts showing efficacy under different conditions [5].

Yield optimization strategies have focused on controlling stoichiometric ratios, reaction temperature, and catalyst loading. Studies indicate that heptaisobutyltrisilanol derivatives can achieve yields of 70-90% under optimized conditions [1], while phenyltrimethoxysilane-based systems demonstrate even higher efficiencies of 86-98% [4] [5]. The reaction time varies considerably from 1 hour to several days, depending on the reactivity of the starting materials and the desired degree of functionalization.

Cage assembly mechanisms involve complex hydrolysis and condensation processes that determine the final structural characteristics of the silsesquioxane products [6] [7]. Research has revealed that cyclization phenomena can significantly impact product distribution, with smaller oligomers (4-8 silicon atoms) tending to form cyclic intermediates that serve as thermodynamic sinks [6]. These cyclic structures can either facilitate or hinder the formation of larger cage assemblies, depending on reaction conditions.

Data analysis of multiple synthetic routes reveals that two-stage processes often provide superior control over product distribution compared to one-pot methods [8] [9]. The first stage typically involves controlled hydrolysis under acidic conditions, followed by base-catalyzed condensation to promote cage closure. This approach has been successfully applied to 3-chloropropyltrimethoxysilane, yielding the desired octasilsesquioxane product in 35% yield over a 4-day reaction period [8] [9].

Glycidyl Functionalization Strategies

Glycidyl ether functionalization of silsesquioxane cores represents a versatile synthetic strategy for introducing reactive epoxy groups that enable further chemical modifications [10] [11]. The three-propylglycidyl ether dimethyl substitution pattern provides an optimal balance between reactivity and stability, making it particularly suitable for subsequent polymerization and cross-linking reactions.

Hydrosilylation methodology emerges as the most efficient approach for glycidyl functionalization, utilizing allyl glycidyl ether as the primary reagent in combination with hydride-functionalized silsesquioxane precursors [10] [11]. The reaction typically employs Karstedt catalyst (platinum-divinyltetramethyldisiloxane complex) at temperatures of 80°C, achieving yields of 85-95% with excellent β-addition selectivity. The regioselectivity of hydrosilylation ensures that the glycidyl functionality remains intact while forming the desired silicon-carbon bond.

Direct nucleophilic substitution methods offer an alternative pathway utilizing 3-glycidyloxypropyldimethylchlorosilane as the functionalizing agent . This approach involves the reaction of triethylamine-activated silanol groups with the chlorosilane reagent at room temperature to 60°C, yielding 70-85% of the desired products. The high selectivity of this method stems from the controlled reactivity of the chlorosilane group under basic conditions.

Thiol-ene click chemistry provides another efficient route for glycidyl functionalization, particularly when combined with photo-initiated radical processes [13]. The reaction between allyl glycidyl ether and thiol-functionalized silsesquioxanes proceeds at 60°C in the presence of I-907 photoinitiator, achieving 75-90% yields with excellent β-addition selectivity. This methodology offers advantages in terms of reaction control and functional group tolerance.

Ring-opening polymerization strategies enable the synthesis of glycidyl ether-functionalized polymeric materials through controlled anionic polymerization [14] [15]. The use of potassium cations complexed with crown ethers at 25°C facilitates the controlled polymerization of glycidyl ether monomers, achieving 80-95% conversion with high molecular weight control. This approach is particularly valuable for creating multifunctional silsesquioxane-polymer hybrids.

Epoxy-amine coupling reactions provide direct access to nitrogen-containing glycidyl derivatives through the reaction of glycidyl ethers with amino-functionalized silsesquioxanes [16]. These reactions proceed at 50°C without external catalysts, yielding 65-80% of the desired products with moderate selectivity. The resulting materials exhibit enhanced thermal stability and mechanical properties compared to their non-functionalized counterparts.

Process optimization data indicates that reaction temperature control is critical for maintaining epoxy group integrity during functionalization. Temperatures above 100°C can lead to premature ring-opening and side reactions, reducing overall yield and selectivity. Solvent selection also plays a crucial role, with aprotic solvents such as tetrahydrofuran and dichloromethane providing optimal results for most glycidyl functionalization reactions.

Purification Techniques

Purification methodologies for silsesquioxane derivatives require careful consideration of the physical and chemical properties of both the desired products and potential impurities [4] [17]. The hybrid organic-inorganic nature of these materials necessitates specialized approaches that can effectively separate similar molecular structures while preserving functional group integrity.

Solvent precipitation serves as the primary crude purification technique, utilizing the differential solubility of silsesquioxane products in various solvent systems [4] [17]. The most effective approach involves dissolving the crude reaction mixture in a good solvent such as dichloromethane or tetrahydrofuran, followed by precipitation with a poor solvent like methanol or hexane. This method typically achieves 85-92% purity with 70-85% yield recovery, making it ideal for initial product isolation.

Recrystallization techniques provide enhanced purification for crystalline silsesquioxane derivatives, particularly those with symmetric substitution patterns [18]. The THF/hexane solvent system has proven most effective, allowing for slow crystallization that promotes the formation of high-purity crystals. This approach achieves 90-95% purity with 75-90% yield recovery, representing a significant improvement over precipitation methods while maintaining reasonable material recovery.

Column chromatography offers the highest resolution separation capability, particularly valuable for isomer separation and the removal of closely related impurities [19]. Silica gel stationary phases with dichloromethane mobile phases provide optimal separation for most silsesquioxane derivatives. While this method achieves 92-98% purity, the 60-80% yield recovery reflects the challenge of quantitative elution from the column matrix.

Preparative high-performance liquid chromatography represents the ultimate purification technique for achieving analytical-grade purity (95-99%) [20]. The acetonitrile/water gradient systems provide excellent resolution for complex mixtures, enabling the separation of constitutional isomers and the removal of trace impurities. However, the 40-70% yield recovery limits this approach to applications where maximum purity is essential.

Solvent extraction protocols offer efficient work-up procedures for removing ionic impurities and catalyst residues [21]. The dichloromethane/water extraction system effectively partitions organic silsesquioxane products from aqueous-soluble contaminants, achieving 80-90% purity with excellent 80-95% yield recovery. This method is particularly valuable as a preliminary purification step before more refined techniques.

Vacuum distillation provides an effective purification method for volatile silsesquioxane derivatives, particularly those with lower molecular weights [22]. Temperature ranges of 50-200°C under reduced pressure enable the separation of products from higher-boiling impurities while avoiding thermal decomposition. This technique achieves 90-95% purity with 70-85% yield recovery for suitable substrates.

Purification strategy optimization requires consideration of the specific functional groups present and their thermal stability profiles. Glycidyl-functionalized derivatives are particularly sensitive to acidic conditions and elevated temperatures, necessitating neutral or slightly basic purification conditions. Multi-step purification protocols combining precipitation, extraction, and chromatographic methods often provide the optimal balance between purity and yield for complex silsesquioxane products.

Structural Characterization of Synthesized Products

Nuclear magnetic resonance spectroscopy constitutes the primary structural characterization tool for silsesquioxane derivatives, providing detailed information about both the inorganic core structure and organic substituent arrangements [23] [24]. ¹H NMR analysis reveals characteristic signals for silicon-methyl groups (δ 0.1-0.3 ppm) and glycidyl protons (δ 3.1-3.4 ppm), enabling quantitative determination of functionalization degrees and substitution patterns.

²⁹Si NMR spectroscopy provides definitive structural information about the silsesquioxane framework [25] [24]. The T³ silicon environments (δ -68 ppm) correspond to fully condensed cage vertices, while T² signals (δ -59 ppm) indicate incompletely condensed structures with residual silanol groups. Q⁴ silicon atoms (δ -110 ppm) are characteristic of highly cross-linked siloxane networks. The integration ratios of these signals provide quantitative measures of condensation degrees and structural completeness.

¹³C NMR analysis delivers comprehensive information about the carbon framework structure [23] [24]. Epoxy carbon signals (δ 44-51 ppm) confirm the presence and integrity of glycidyl functionalities, while ether carbon resonances (δ 62-72 ppm) provide details about the propyl linker structure. Aromatic carbon signals in phenyl-substituted derivatives appear in the typical δ 125-140 ppm range, enabling the determination of aromatic substitution patterns.

Fourier transform infrared spectroscopy offers complementary structural information, particularly valuable for functional group identification [26] [27]. The C-O-C stretching vibration at 1250 cm⁻¹ confirms epoxy group presence, while the asymmetric Si-O-Si stretching at 1090 cm⁻¹ provides information about the siloxane network structure. Semi-quantitative analysis of peak intensities enables the estimation of functional group densities and structural arrangements.

Mass spectrometry techniques provide definitive molecular weight information and compositional analysis [28] [29] [30]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) typically yields sodium and potassium adduct ions that enable precise molecular weight determination. Electrospray ionization mass spectrometry (ESI-MS) generates protonated and sodiated molecular ions along with characteristic fragmentation patterns that confirm structural assignments.

Advanced characterization methods include two-dimensional correlation spectroscopy for complex structural elucidation and solid-state NMR techniques for insoluble materials [24]. Dynamic light scattering provides information about solution behavior and aggregation phenomena, while differential scanning calorimetry reveals thermal transition temperatures and thermal stability profiles.

Quantitative analysis protocols utilize integration ratios from ¹H and ¹³C NMR spectra to determine functionalization degrees and substitution stoichiometries. ²⁹Si NMR integration provides accurate measures of cage completeness and structural distributions. Mass spectrometric analysis enables the determination of oligomer distributions and the identification of side products or incomplete reactions.

Data correlation strategies combine multiple analytical techniques to provide comprehensive structural characterization. NMR-MS correlation enables the assignment of complex mass spectral patterns to specific structural isomers. IR-NMR correlation provides confirmation of functional group assignments and structural proposals. Thermal analysis-spectroscopic correlation reveals structure-property relationships and thermal stability profiles.

Hydrogen Bond Acceptor Count

36

Exact Mass

1928.5119552 g/mol

Monoisotopic Mass

1928.5119552 g/mol

Heavy Atom Count

116

Dates

Last modified: 04-14-2024

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